REACTION_CXSMILES
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[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([NH2:6])=[C:4]([F:10])[CH:3]=1.Cl[C:12](OC(Cl)(Cl)Cl)=[O:13]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:8]=[C:7]([F:9])[C:5]([N:6]=[C:12]=[O:13])=[C:4]([F:10])[CH:3]=1
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Name
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|
Quantity
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40 g
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Type
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reactant
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Smiles
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ClC1=CC(=C(N)C(=C1)F)F
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Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
With stirring
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
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The mixture was slowly heated to reflux
|
Type
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CONCENTRATION
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Details
|
After three and half hours, the mixture was concentrated
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Type
|
CUSTOM
|
Details
|
the resulting isocyanate was used directly for the synthesis of intermediate 3
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Name
|
|
Type
|
|
Smiles
|
ClC1=CC(=C(C(=C1)F)N=C=O)F
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |